molecular formula C20H17F3N4S B11229571 3-(4-ethyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

3-(4-ethyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B11229571
M. Wt: 402.4 g/mol
InChI Key: COPOXVUYUYUCOB-UHFFFAOYSA-N
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Description

3-[4-ETHYL-5-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE is a complex organic compound that features a trifluoromethyl group, a triazole ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-ETHYL-5-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE typically involves multiple steps. One common approach is the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The trifluoromethyl group can be introduced via radical trifluoromethylation, a process that has been extensively studied for its efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

3-[4-ETHYL-5-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents that modify the compound’s properties .

Scientific Research Applications

3-[4-ETHYL-5-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-ETHYL-5-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The triazole ring can form hydrogen bonds with biological targets, influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-ETHYL-5-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE lies in its combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17F3N4S

Molecular Weight

402.4 g/mol

IUPAC Name

3-[4-ethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole

InChI

InChI=1S/C20H17F3N4S/c1-2-27-18(16-11-24-17-9-4-3-8-15(16)17)25-26-19(27)28-12-13-6-5-7-14(10-13)20(21,22)23/h3-11,24H,2,12H2,1H3

InChI Key

COPOXVUYUYUCOB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CNC4=CC=CC=C43

Origin of Product

United States

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